![molecular formula C12H22O7 B14202669 1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl- CAS No. 850465-26-8](/img/structure/B14202669.png)
1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is an organic compound with the molecular formula C10H18O7. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes two dioxolane rings connected by an oxybis(methylene) bridge. It is used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the condensation of ethylene glycol with formaldehyde or other aldehydes under acidic conditions . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolane derivatives .
科学的研究の応用
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用機序
The mechanism of action of 1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] involves its ability to form stable acetal and ketal structures. These structures can protect carbonyl groups during chemical reactions, preventing unwanted side reactions . The compound’s reactivity is influenced by the presence of the dioxolane rings and the oxybis(methylene) bridge, which provide unique sites for chemical interactions.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog with a single dioxolane ring.
2-Methyl-1,3-dioxolane: A derivative with a methyl group at the 2-position.
4,4’-[Oxybis(methylene)]bis(1,3-dioxolane): A compound with a similar structure but different substituents.
Uniqueness
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is unique due to its dual dioxolane rings connected by an oxybis(methylene) bridge. This structure provides enhanced stability and reactivity compared to simpler dioxolane derivatives . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
850465-26-8 |
|---|---|
分子式 |
C12H22O7 |
分子量 |
278.30 g/mol |
IUPAC名 |
[4-[[2-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methoxymethyl]-2-methyl-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C12H22O7/c1-11(7-13)16-5-9(18-11)3-15-4-10-6-17-12(2,8-14)19-10/h9-10,13-14H,3-8H2,1-2H3 |
InChIキー |
FPJNGBWOOFHOEX-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COCC2COC(O2)(C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
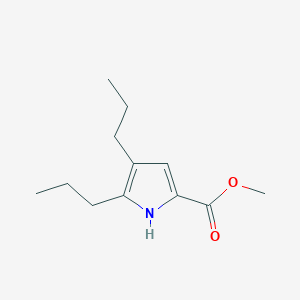
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
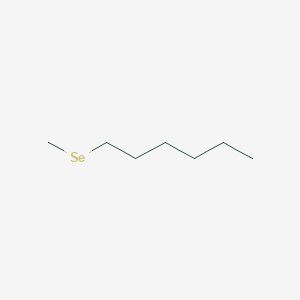
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
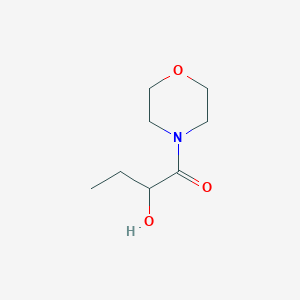
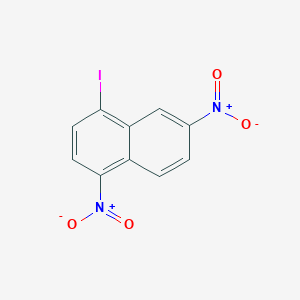
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)


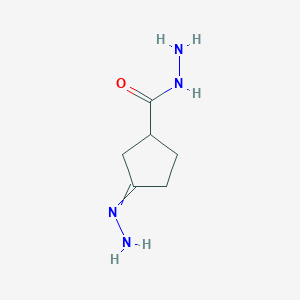
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
